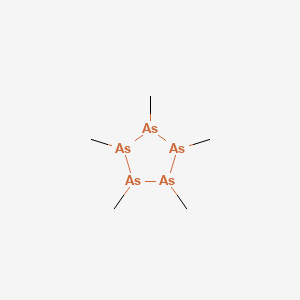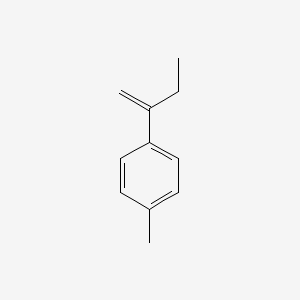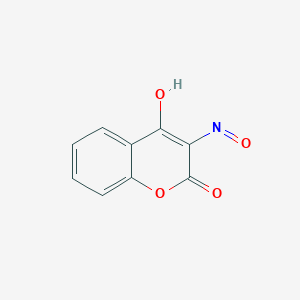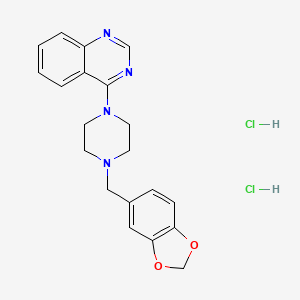
2,2'-Methanediylbis(6-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methanediylbis(6-methylphenol) is an organic compound with the molecular formula C15H16O2. It is known for its unique structure, which consists of two 6-methylphenol units connected by a methylene bridge. This compound is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methanediylbis(6-methylphenol) typically involves the reaction of 6-methylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol units. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methanediylbis(6-methylphenol) is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methanediylbis(6-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and halogenated phenols, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-Methanediylbis(6-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 2,2’-Methanediylbis(6-methylphenol) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The pathways involved include the inhibition of lipid peroxidation and the enhancement of cellular antioxidant defenses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(4,6-dimethylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(2-methylphenol)
Uniqueness
2,2’-Methanediylbis(6-methylphenol) is unique due to its specific structure and the presence of methyl groups at the 6-position of the phenol rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
13747-35-8 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-[(2-hydroxy-3-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-10-5-3-7-12(14(10)16)9-13-8-4-6-11(2)15(13)17/h3-8,16-17H,9H2,1-2H3 |
InChI-Schlüssel |
XACVRCGRFRDJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC(=C2O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)

![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)


![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
